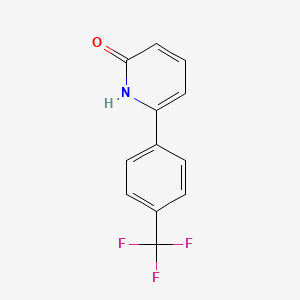

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

Description

Properties

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKCKXNQFDMEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671743 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-54-3 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and characterization.

Introduction: The Significance of Trifluoromethyl-Substituted Pyridinols

The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. This is due to the high electronegativity of fluorine, which can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Pyridin-2-ol scaffolds are prevalent in numerous biologically active compounds. The combination of these two moieties in this compound results in a molecule of considerable interest for the development of novel pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its structure is paramount for its effective application and further development.

Synthesis of this compound: A Plausible Synthetic Approach

While various methods exist for the synthesis of substituted pyridin-2-ones, a reliable and commonly employed strategy involves the condensation of a β-ketoester with an enaminone, followed by cyclization. A plausible and efficient synthetic route to the target compound is the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: Bohlmann-Rahtz Synthesis

This protocol outlines a step-by-step methodology for the synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)acetophenone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Formation of the Enaminone: In a round-bottom flask, dissolve 4-(trifluoromethyl)acetophenone (1.0 eq) in toluene. Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure to yield the crude enaminone.

-

Condensation and Cyclization: To the crude enaminone, add ethanol, followed by ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Hydrolysis and Acidification: After the reaction is complete, cool the mixture to room temperature and add a 2M aqueous solution of sodium hydroxide. Stir at room temperature for 2 hours to hydrolyze the ester. Subsequently, acidify the reaction mixture with 2M HCl to a pH of approximately 5-6 to precipitate the product.

-

Purification: Filter the resulting precipitate and wash with cold water. The crude product can be further purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: The final product, this compound, should be characterized by spectroscopic methods to confirm its structure.

Structural Elucidation Through Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide crucial information about the number of different types of protons and their neighboring environments.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridin-2-ol OH | 10.0 - 12.0 | broad singlet | - |

| Phenyl H (ortho to CF₃) | 7.8 - 8.0 | doublet | ~8.0 |

| Phenyl H (meta to CF₃) | 7.6 - 7.8 | doublet | ~8.0 |

| Pyridine H4 | 7.4 - 7.6 | triplet | ~7.5 |

| Pyridine H3 | 6.4 - 6.6 | doublet | ~7.0 |

| Pyridine H5 | 6.2 - 6.4 | doublet | ~8.0 |

Causality behind Expected Shifts: The broad singlet for the hydroxyl proton is due to hydrogen bonding and exchange. The protons on the trifluoromethyl-substituted phenyl ring will appear as two doublets due to their ortho and meta positions relative to the electron-withdrawing CF₃ group. The pyridine protons will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridin-2-ol C=O | 160 - 165 |

| Pyridine C6 | 150 - 155 |

| Phenyl C (ipso to Pyridine) | 140 - 145 |

| Pyridine C4 | 135 - 140 |

| Phenyl C (ipso to CF₃) | 128 - 132 (quartet, J ≈ 30-35 Hz) |

| Phenyl C (meta to CF₃) | 125 - 128 |

| Phenyl C (ortho to CF₃) | 124 - 127 (quartet, J ≈ 3-5 Hz) |

| CF₃ | 120 - 125 (quartet, J ≈ 270-280 Hz) |

| Pyridine C5 | 115 - 120 |

| Pyridine C3 | 105 - 110 |

Causality behind Expected Shifts: The carbonyl carbon of the pyridin-2-one tautomer will be significantly downfield. The carbons attached to the trifluoromethyl group will exhibit splitting (quartets) due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

¹⁹F NMR Spectroscopy:

Fluorine NMR is a highly sensitive technique for detecting fluorine-containing compounds. The spectrum of this compound is expected to show a single peak.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | singlet |

Causality behind Expected Shifts: The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring. The absence of coupling indicates no adjacent fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (pyridin-2-ol) | 3200 - 3400 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (pyridin-2-one) | 1640 - 1680 | Strong |

| C=C and C=N stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch (CF₃) | 1100 - 1300 | Strong |

Causality behind Expected Bands: The broad O-H stretch is indicative of hydrogen bonding. The strong C=O stretch confirms the presence of the pyridin-2-one tautomer. The strong C-F stretching bands are characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 241.06

-

Key Fragmentation Patterns: Loss of CO, and fragmentation of the pyridine and phenyl rings. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Visualizing the Structure and Synthesis

The following diagrams, generated using Graphviz, provide a visual representation of the molecular structure and the synthetic workflow.

Caption: Molecular Structure of this compound

Caption: Synthetic Workflow for this compound

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of a well-designed synthetic strategy and a comprehensive analysis of spectroscopic data. The methodologies and expected data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this important molecule. The insights into the causality of experimental choices and the interpretation of analytical data are intended to empower scientists in their research and development endeavors.

References

- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. Available at: [Link]

-

Phenol - Wikipedia. Available at: [Link]

-

Fluridone | C19H14F3NO | CID 43079 - PubChem - NIH. Available at: [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. Available at: [Link]

-

Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem - NIH. Available at: [Link]

-

2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem. Available at: [Link]

-

Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives - ResearchGate. Available at: [Link]

-

2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid | C24H16F6N2O4 | CID 87871111 - PubChem. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. Available at: [Link]

-

Recent developments in fluorine-containing pesticides - ResearchGate. Available at: [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]

-

Synthesis and Spectral Analysis of Pyridine Derivates - DOI. Available at: [Link]

-

Pyridate | C19H23ClN2O2S | CID 41463 - PubChem. Available at: [Link]

-

Flupyradifurone | C12H11ClF2N2O2 | CID 16752772 - PubChem - NIH. Available at: [Link]

-

Synthesis and Spectral Analysis of Pyridine Derivates - ResearchGate. Available at: [Link]

-

Structural elucidation | PPTX - Slideshare. Available at: [Link]

-

Article - SciELO. Available at: [Link]

-

Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2 - ResearchGate. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. Available at: [Link]

-

N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine - PubChem. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isaacpub.org [isaacpub.org]

- 4. researchgate.net [researchgate.net]

- 5. dea.gov [dea.gov]

An In-depth Technical Guide to 6-(4-(Trifluoromethyl)phenyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for professionals in the field.

Core Chemical Identity and Tautomerism

The compound with the systematic name 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one is a derivative of 2-pyridone, featuring a 4-(trifluoromethyl)phenyl substituent at the 6-position. It is crucial to recognize that this compound exists in a tautomeric equilibrium with its corresponding pyridin-2-ol form, 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol.

Tautomerism: A Fundamental Concept

Pyridin-2(1H)-ones and their corresponding 2-hydroxypyridine tautomers are a classic example of prototropic tautomerism. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. In the case of 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one, the pyridone form is generally considered to be the more stable tautomer in most conditions, a common characteristic for 2-pyridone systems. This stability is attributed to the amide resonance within the pyridone ring. Consequently, this compound is most accurately named and identified as a pyridin-2(1H)-one.

Table 1: Identifiers for 6-(4-(Trifluoromethyl)phenyl)pyridin-2(1H)-one

| Identifier | Value |

| IUPAC Name | 6-(4-(Trifluoromethyl)phenyl)-1H-pyridin-2-one |

| Chemical Formula | C₁₂H₈F₃NO |

| Molecular Weight | 251.19 g/mol |

| Canonical SMILES | C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(F)(F)F |

| InChI Key | (Predicted) |

It is important to note that the isomeric compound, 5-(trifluoromethyl)-1H-pyridin-2-one, has the CAS number 33252-63-0.[1] This highlights the importance of precise nomenclature when searching for information on substituted pyridinones.

Synthesis and Mechanistic Considerations

The synthesis of 6-substituted pyridin-2(1H)-ones often involves the construction of the heterocyclic ring from acyclic precursors. A general and effective method for the synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one involves a cyclocondensation reaction.[2]

Retrosynthetic Analysis

A logical retrosynthetic approach to 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one involves disconnecting the pyridone ring to reveal a key intermediate, an α,β-unsaturated carbonyl compound.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Cyclocondensation Approach

This protocol is based on established methodologies for the synthesis of related 6-substituted pyridin-2(1H)-ones.

Step 1: Formation of the Enaminone Intermediate

-

To a solution of 4-(trifluoromethyl)acetophenone (1 equivalent) in a suitable solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Expert Insight: The use of DMF-DMA serves as both a reagent and a dehydrating agent, driving the condensation reaction forward. The choice of a non-polar solvent like toluene facilitates the removal of methanol, a byproduct of the reaction.

Step 2: Cyclization to the Pyridinone Ring

-

Dissolve the crude enaminone intermediate from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable C2-synthon, such as malononitrile or ethyl cyanoacetate (1.1 equivalents), and a base, for instance, sodium hydride or potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours.

-

After cooling, quench the reaction by the slow addition of water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Trustworthiness through Self-Validation: The identity and purity of the synthesized 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one should be rigorously confirmed by spectroscopic methods as detailed in the following section. The melting point of the purified solid should also be determined and compared to literature values if available for analogous compounds.

Spectroscopic Characterization

The structural elucidation of 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the N-H proton (typically δ 10-12 ppm).- A set of aromatic protons for the pyridinone ring (typically δ 6.0-8.0 ppm).- Two doublets for the para-substituted phenyl ring (typically δ 7.5-8.0 ppm). |

| ¹³C NMR | - A carbonyl carbon (C=O) signal (typically δ 160-170 ppm).- Aromatic carbons of both the pyridinone and phenyl rings.- A quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling. |

| ¹⁹F NMR | - A singlet for the -CF₃ group. |

| IR (Infrared) | - A strong C=O stretching vibration (typically 1650-1680 cm⁻¹).- An N-H stretching vibration (typically 3100-3300 cm⁻¹).- C-F stretching vibrations (typically 1100-1300 cm⁻¹). |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) corresponding to the molecular weight (251.19 m/z).- Characteristic fragmentation patterns. |

Causality in Spectral Interpretation: The downfield chemical shift of the N-H proton in the ¹H NMR spectrum is a direct consequence of its acidic nature and its involvement in hydrogen bonding. The strong carbonyl absorption in the IR spectrum is a definitive indicator of the pyridone tautomer being the predominant form.

Potential Applications and Biological Significance

The trifluoromethyl group is a key pharmacophore in modern drug discovery due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[2] The pyridinone scaffold is also a privileged structure found in numerous biologically active compounds.

Medicinal Chemistry

Derivatives of pyridinone are known to exhibit a wide range of biological activities. For instance, the compound VX-150, a 2-pyridone amide derivative, has been investigated as a potent and selective inhibitor of the NaV1.8 sodium channel for the treatment of pain.[3] This suggests that 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one could serve as a valuable scaffold for the development of novel therapeutics, particularly in the area of neuroscience.

Agrochemicals

Trifluoromethyl-substituted pyridines are integral components of many modern agrochemicals, including herbicides, fungicides, and insecticides.[2] The combination of the trifluoromethylphenyl group and the pyridinone core in the target molecule suggests its potential for development as a novel crop protection agent. For example, compounds containing trifluoromethylpyridine moieties have been shown to exhibit insecticidal activity against various pests.[2]

Safety and Handling

As with any chemical compound, 6-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related trifluoromethyl and pyridinone compounds can be skin and eye irritants. Therefore, the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

6-(4-(Trifluoromethyl)phenyl)pyridin-2(1H)-one is a molecule with significant potential in both medicinal chemistry and agrochemical research. Its synthesis, based on established chemical principles, is accessible, and its structure contains key functional groups known to impart desirable biological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity in relevant assays. The exploration of its derivatives could lead to the discovery of novel therapeutic agents or crop protection solutions.

References

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

-

2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. It is designed to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and application. The guide details a plausible synthetic route via Suzuki-Miyaura cross-coupling, outlines standard characterization methodologies, and presents a thorough analysis of key physicochemical parameters, including tautomerism, acidity, lipophilicity, and solubility. Each section is supported by detailed experimental protocols and theoretical justifications to ensure scientific integrity and practical utility.

Introduction and Molecular Structure

The confluence of a pyridin-2-ol core and a trifluoromethylphenyl moiety in this compound suggests a molecule with a unique electronic and steric profile. The pyridin-2-one scaffold is a prevalent feature in numerous biologically active compounds and approved pharmaceuticals. The trifluoromethyl group, a bioisostere of the methyl group, is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strategic placement of the trifluoromethyl group on the phenyl ring at the 6-position of the pyridin-2-ol core is anticipated to impart distinct physicochemical characteristics that are critical for its behavior in both chemical and biological systems.

This guide aims to provide a detailed, albeit largely predictive, examination of these properties to facilitate further research and development involving this compound.

Molecular Structure and Tautomerism:

This compound can exist in two tautomeric forms: the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. The equilibrium between these two forms is a crucial determinant of the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature. In the solid state and in polar solvents, the pyridin-2(1H)-one form is generally favored due to the greater stability of the amide-like functionality.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis would involve the coupling of a 6-halopyridin-2-ol derivative with (4-(trifluoromethyl)phenyl)boronic acid. A common precursor for this reaction is 6-bromopyridin-2-ol.

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromopyridin-2-ol (1.0 equiv.), (4-(trifluoromethyl)phenyl)boronic acid (1.2 equiv.), palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and a base such as sodium carbonate (Na₂CO₃) (2.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a broad singlet for the N-H proton of the pyridinone tautomer. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the CF₃ group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C=O stretching vibration for the pyridinone tautomer, typically in the range of 1650-1690 cm⁻¹. An O-H stretching band for the pyridinol tautomer may also be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

Physicochemical Properties

| Property | Predicted Value | Method of Estimation / Experimental Protocol |

| Molecular Formula | C₁₂H₈F₃NO | Calculated from structure |

| Molecular Weight | 251.19 g/mol | Calculated from atomic weights |

| Appearance | White to off-white solid | Based on analogous compounds |

| Melting Point (°C) | 180 - 220 | Estimated based on related biaryl pyridones |

| Boiling Point (°C) | > 300 (decomposes) | Estimated based on related high-melting solids |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Estimated based on LogP and structure |

| pKa | 9 - 10 | Estimated based on pyridin-2-ol and electron-withdrawing effects |

| LogP (o/w) | 2.5 - 3.5 | Estimated based on fragmental contributions |

Melting Point

The melting point of a crystalline solid is a key indicator of its purity and the strength of its crystal lattice forces.

Rationale for Estimation:

The predicted high melting point is based on the rigid, planar structure of the biaryl system, which allows for efficient packing in the crystal lattice. Hydrogen bonding between the pyridinone moieties and potential π-π stacking interactions between the aromatic rings would further contribute to a high lattice energy.

Experimental Protocol for Melting Point Determination:

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

Solubility and Lipophilicity (LogP)

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), quantifies the partitioning of a compound between an organic (n-octanol) and an aqueous phase.[5]

Rationale for Estimation:

The trifluoromethyl group is known to significantly increase lipophilicity. The aromatic rings also contribute to the hydrophobic character of the molecule. The pyridin-2-one moiety, with its ability to act as both a hydrogen bond donor and acceptor, provides some polar character. The overall balance suggests a compound with moderate to high lipophilicity and consequently low aqueous solubility.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

A solution of the compound is prepared in n-octanol that has been pre-saturated with water.

-

An equal volume of water pre-saturated with n-octanol is added.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]

Caption: Workflow for the experimental determination of LogP.

Acidity (pKa)

The pKa value indicates the strength of an acid. For this compound, the pKa will be influenced by the tautomeric equilibrium and the electronic effects of the substituents. The pyridin-2-one tautomer has an acidic N-H proton.

Rationale for Estimation:

The pKa of the parent pyridin-2-ol is approximately 11.6. The presence of the electron-withdrawing 4-(trifluoromethyl)phenyl group at the 6-position is expected to stabilize the conjugate base through inductive and resonance effects, thereby increasing the acidity and lowering the pKa value into the estimated range of 9-10.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

A solution of the compound is prepared in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

The pH is recorded as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Spectroscopic Properties

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecular structure.

-

UV-Vis Spectroscopy: The extended conjugation of the biaryl system is expected to result in strong UV absorption. The absorption maxima (λ_max) would likely be in the range of 250-350 nm. The exact position and intensity of the absorption bands would be sensitive to the solvent polarity and pH due to the tautomeric equilibrium.[7]

Conclusion

This compound is a molecule with significant potential, meriting further investigation. This technical guide provides a foundational understanding of its physicochemical properties, based on established chemical principles and data from analogous compounds. The provided synthetic and analytical protocols offer a practical starting point for researchers interested in exploring the chemistry and applications of this and related compounds. As experimental data becomes available, it will be crucial to validate and refine the predictive models presented herein.

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Claremont Colleges. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Yoshida, K., Nakajima, Y., & Kita, Y. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7843–7849. [Link]

-

University of Kansas. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]

-

Tsukamoto, M., & Kitagawa, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 127–144. [Link]

-

Tsukamoto, M., & Kitagawa, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

-

Kumar, A., Kumar, V., & Kumar, S. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 55(10), 2354-2362. [Link]

-

Kim, S., & Chang, S. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 294-300. [Link]

-

Setkina, O. N., Danyushevsky, Y. L., & Goldfarb, Y. L. (1955). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 4(5), 873-879. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzotrifluoride. [Link]

-

Yoshida, K., Nakajima, Y., & Kita, Y. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. PubMed. [Link]

-

Singh, V. K., & Singh, A. K. (2018). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 83(15), 8345-8353. [Link]

-

Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

-

De Canck, E., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(17), 4349-4359. [Link]

-

Lamberth, C. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

University of Calgary. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

PubChem. (n.d.). CID 139060006. [Link]

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chen, J., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. [Link]

-

ResearchGate. (2013). How can one calculate the logP value for a mixed organic substance?. [Link]

-

U.S. Environmental Protection Agency. (1978). Rapid Method for Estimating Log P for Organic Chemicals. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

-

Pabel, J., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

-

PubChem. (n.d.). Flupyradifurone. [Link]

-

Li, Y., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 28(2), 416-419. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Mechanisms of Action of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

Executive Summary

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the compound 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol. In the absence of definitive, publicly available studies on this specific molecule, this document synthesizes current knowledge from structurally related compounds to propose several plausible biological activities. The pyridin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, known for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The inclusion of a trifluoromethylphenyl moiety further suggests a potential for high-potency interactions with biological targets due to the unique electronic properties of the trifluoromethyl group.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the mechanism of action of this and similar compounds. We will delve into hypothesized mechanisms, supported by evidence from analogous structures, and provide detailed experimental protocols to validate these hypotheses.

Introduction to this compound

The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in drug discovery. The pyridin-2-one nucleus is a key feature in several FDA-approved drugs and is recognized for its ability to act as a bioisostere for amides, phenols, and other cyclic systems.[3][4] Its capacity to serve as both a hydrogen bond donor and acceptor makes it a versatile scaffold for interacting with a variety of biological targets.[4] The trifluoromethyl group is a common substituent in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.[2]

While the specific biological activity of this compound is not yet fully elucidated, the analysis of its structural components allows for the formulation of several evidence-based hypotheses regarding its mechanism of action. This guide will focus on three primary potential mechanisms: protein kinase inhibition, disruption of microtubule dynamics, and modulation of inflammatory pathways.

Proposed Mechanism of Action 1: Protein Kinase Inhibition

The pyridin-2-one scaffold is a prominent feature in numerous kinase inhibitors.[1][3] This is attributed to its ability to mimic the peptide backbone and form crucial hydrogen bond interactions with the hinge region of the kinase active site.[1]

Scientific Rationale

Many 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which is involved in cancer cell survival.[5] The general structure of this compound aligns with the pharmacophoric features of a Type I kinase inhibitor. The pyridinone ring can occupy the adenine-binding pocket, with the phenyl and trifluoromethylphenyl groups extending into adjacent hydrophobic regions. The trifluoromethyl group, being a strong electron-withdrawing group, could enhance the acidity of the pyridinone N-H, thereby strengthening its interaction with the kinase hinge.[1]

Experimental Validation Protocol: Kinase Inhibition Assays

A tiered approach is recommended to investigate the potential kinase inhibitory activity of this compound.

Tier 1: Broad Spectrum Kinase Panel Screening

-

Objective: To identify potential kinase targets from a large, diverse panel.

-

Methodology:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.

-

The assay typically measures the remaining kinase activity after incubation with the compound, often using a luminescence-based ATP detection method.

-

-

Data Analysis: Identify kinases with significant inhibition (e.g., >50% inhibition) for further investigation.

Tier 2: IC50 Determination for "Hit" Kinases

-

Objective: To determine the potency of the compound against the identified "hit" kinases.

-

Methodology:

-

Perform a dose-response analysis for each selected kinase.

-

Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).

-

Incubate each concentration with the kinase, substrate, and ATP.

-

Measure kinase activity and plot the percentage of inhibition against the compound concentration.

-

-

Data Analysis: Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation: Summary of Kinase Inhibition Data

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |

| Kinase A | 85% | 150 |

| Kinase B | 72% | 800 |

| Kinase C | 25% | >10,000 |

Signaling Pathway Visualization

Caption: Proposed mechanism of kinase inhibition by this compound.

Proposed Mechanism of Action 2: Disruption of Microtubule Dynamics

Certain trifluoromethyl-substituted pyridine derivatives have been shown to act as microtubule assembly inhibitors.[6] This mechanism is a hallmark of several successful anticancer drugs.

Scientific Rationale

The herbicide Thiazopyr, which contains a trifluoromethylpyridine moiety, functions by inhibiting root growth through the blockade of cell division as a microtubule assembly inhibitor.[6] While the overall structure of Thiazopyr differs from this compound, the presence of the trifluoromethyl-substituted aromatic ring suggests a potential for interaction with tubulin. The planar nature of the pyridinone and phenyl rings could allow the molecule to bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.

Experimental Validation Protocol: Tubulin Polymerization Assay

-

Objective: To determine if the compound affects the in vitro polymerization of tubulin.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Include positive (e.g., paclitaxel for promotion, colchicine for inhibition) and negative (DMSO) controls.

-

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Calculate the IC50 for inhibition or EC50 for promotion of polymerization.

Experimental Workflow Visualization

Caption: Workflow for the tubulin polymerization assay.

Proposed Mechanism of Action 3: Anti-inflammatory Activity

Pyridinone derivatives are known to possess anti-inflammatory properties.[1] This activity can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes or cytokines.

Scientific Rationale

The anti-inflammatory effects of pyridinone-containing compounds are well-documented.[1] These effects can arise from the inhibition of key signaling pathways involved in inflammation, such as the NF-κB pathway, or by directly inhibiting enzymes like cyclooxygenases (COX-1 and COX-2). The structural similarity of this compound to known anti-inflammatory agents suggests that it may also exert its effects through these pathways.

Experimental Validation Protocol: Cellular Anti-inflammatory Assays

-

Objective: To assess the anti-inflammatory potential of the compound in a cellular context.

-

Methodology:

-

Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

-

Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

Compound Treatment: Co-treat the cells with the test compound at various concentrations.

-

Endpoint Measurement:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA.

-

-

-

Data Analysis: Determine the dose-dependent effect of the compound on the production of NO and pro-inflammatory cytokines. Calculate IC50 values for the inhibition of each inflammatory mediator.

Conclusion

While the definitive mechanism of action of this compound remains to be elucidated, its structural features provide a strong basis for hypothesizing its biological activities. The pyridin-2-one core, a privileged scaffold in medicinal chemistry, coupled with the trifluoromethylphenyl group, suggests a high potential for potent and specific interactions with biological targets. The proposed mechanisms of protein kinase inhibition, disruption of microtubule dynamics, and anti-inflammatory action are grounded in the extensive literature on structurally related compounds. The experimental protocols outlined in this guide provide a clear and logical path for the systematic investigation of these potential mechanisms. Further research into this and similar molecules is warranted and holds the promise of discovering novel therapeutic agents.

References

-

Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(50), 34769–34782. [Link]

-

Piaz, F. D., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(10), 1806–1823. [Link]

-

Tsukamoto, Y., & Nakamura, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 98–111. [Link]

-

Deshmukh, R., et al. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. [Link]

-

Bala, S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35057–35081. [Link]

-

Li, J., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(23), 7247. [Link]

-

Zhang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4858. [Link]

-

Li, Y., et al. (2023). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the anticipated spectroscopic data for the compound 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol. In the dynamic landscape of drug discovery and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating these characteristics.

Molecular Structure and Key Features

This compound is a bifunctional molecule featuring a pyridin-2-one tautomer, which is generally the predominant form in solution and the solid state, and a substituted phenyl ring. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic environment of the entire molecule, which will be reflected in its spectroscopic signatures.

Figure 1: Chemical structure of 6-(4-(trifluoromethyl)phenyl)pyridin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on established chemical shift ranges and the electronic effects of the substituents.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the protons of the pyridin-2-one and the 4-(trifluoromethyl)phenyl rings.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Pyridinone) | 10.0 - 12.0 | broad singlet | - | 1H |

| H-Ar (ortho to CF₃) | 7.70 - 7.90 | doublet | ~8-9 | 2H |

| H-Ar (meta to CF₃) | 7.50 - 7.70 | doublet | ~8-9 | 2H |

| H-4 (Pyridinone) | 7.40 - 7.60 | triplet | ~7-8 | 1H |

| H-3 (Pyridinone) | 6.30 - 6.50 | doublet | ~7-8 | 1H |

| H-5 (Pyridinone) | 6.20 - 6.40 | doublet | ~7-8 | 1H |

Justification:

-

The N-H proton of the pyridin-2-one tautomer is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet.

-

The aromatic protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing CF₃ group are expected to be further downfield than those meta to it[1].

-

The pyridinone ring protons will exhibit characteristic shifts and coupling patterns. H-4, being between two other protons, is predicted to be a triplet. H-3 and H-5 are expected to be doublets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Experimental Protocol (General):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Processing: Fourier transform the FID and phase correct the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C=O (Pyridinone) | 160.0 - 165.0 | singlet |

| C-6 (Pyridinone) | 150.0 - 155.0 | singlet |

| C-Ar (ipso- to Pyridinone) | 140.0 - 145.0 | singlet |

| C-Ar (ipso- to CF₃) | 130.0 - 135.0 | quartet |

| C-4 (Pyridinone) | 135.0 - 140.0 | singlet |

| C-Ar (ortho to CF₃) | 125.0 - 128.0 | quartet |

| C-Ar (meta to CF₃) | 126.0 - 129.0 | singlet |

| CF₃ | 120.0 - 125.0 | quartet |

| C-3 (Pyridinone) | 110.0 - 115.0 | singlet |

| C-5 (Pyridinone) | 105.0 - 110.0 | singlet |

Justification:

-

The carbonyl carbon (C=O) of the pyridin-2-one ring is expected to be the most deshielded carbon.

-

The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms[2]. The carbon directly attached to the CF₃ group and the ortho carbons will also exhibit quartet splitting due to through-bond C-F coupling[3].

-

The chemical shifts of the aromatic and pyridinone carbons are estimated based on the additive effects of the substituents and comparison with similar structures[4][5].

Figure 2: General experimental workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H stretch | Pyridinone |

| 1650 - 1690 | C=O stretch | Pyridinone |

| 1580 - 1620 | C=C and C=N stretches | Aromatic and Pyridinone rings |

| 1300 - 1350 | C-F stretch (symmetric) | Trifluoromethyl |

| 1100 - 1200 | C-F stretch (asymmetric) | Trifluoromethyl |

| 800 - 850 | C-H out-of-plane bend | 1,4-disubstituted phenyl |

Justification:

-

A broad N-H stretching band is expected in the high-frequency region, characteristic of the pyridinone tautomer[6].

-

A strong C=O stretching absorption is a key diagnostic peak for the pyridin-2-one moiety[7][8].

-

The aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region[9][10].

-

The C-F stretching vibrations of the CF₃ group will give rise to strong absorptions in the 1350-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (General):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

-

Analysis: Detect the mass-to-charge ratio (m/z) of the ions.

-

Fragmentation (MS/MS): Isolate the molecular ion and induce fragmentation to obtain structural information.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₂H₈F₃NO

-

Molecular Weight: 239.19 g/mol

-

Expected Molecular Ion (M+H)⁺: m/z 240.06

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways:

-

Loss of CO: A common fragmentation pathway for pyridinones is the loss of a neutral carbon monoxide molecule.

-

Loss of CF₃: Cleavage of the C-C bond between the phenyl ring and the trifluoromethyl group.

-

Cleavage of the Pyridinone Ring: Fragmentation of the heterocyclic ring can lead to various smaller charged fragments.

Figure 3: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectral blueprint. This information is intended to be a valuable tool for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, aiding in the identification and characterization of this and related novel compounds. The provided protocols offer a standardized approach for the experimental acquisition of this data.

References

-

ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]

- Journal of the Optical Society of America. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- NIST. Mass spectra of fluorocarbons.

-

Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Available from: [Link]

-

Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

-

PubChem. 6-Methylpyridin-2-ol. Available from: [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available from: [Link]

-

ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Available from: [Link]

-

SpectraBase. 4-(4-Trifluoromethylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- Iowa Research Online. Investigation of functionalized (2-Phenylpyridine)Pt(II)

-

NIST. 2(1H)-Pyridinone. Available from: [Link]

- Chemistry Connected. NMR shifts 1H -general.cdx.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

PubMed Central. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Scientific Research Publishing. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Available from: [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

-

ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Available from: [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

NIST. Pyridine. Available from: [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. Available from: [Link]

- Google Patents. The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

-

RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

PubChem. 4-Phenylpyridine. Available from: [Link]

-

PubMed. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Available from: [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

MDPI. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available from: [Link]

-

ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... Available from: [Link]

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Fluorine NMR.

-

ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available from: [Link]

-

PubMed. Pharmacological evaluation of some new 2-substituted pyridine derivatives. Available from: [Link]

-

Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no .... Available from: [Link]

-

PubChem. 2-Phenylpyridine. Available from: [Link]

-

National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

-

Royal Society of Chemistry. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. chimia.ch [chimia.ch]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2(1H)-Pyridinone [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Synthesis of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol: A Detailed Application Protocol

Introduction

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is a valuable scaffold in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The pyridin-2-ol moiety is a versatile pharmacophore found in numerous biologically active compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The described methodology is based on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2]

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the coupling of an organoboron compound with an organohalide. In this specific application, we will be coupling a 6-halopyridin-2-ol with 4-(trifluoromethyl)phenylboronic acid. The choice of a halogenated pyridin-2-ol as a starting material is crucial, with bromo- or chloro- derivatives being readily available and exhibiting suitable reactivity in palladium-catalyzed reactions.

The general reaction scheme is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura synthesis.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from 6-bromopyridin-2-ol and 4-(trifluoromethyl)phenylboronic acid.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 6-Bromopyridin-2-ol | >97% |

| 4-(Trifluoromethyl)phenylboronic acid | >98% |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% |

| 1,4-Dioxane | Anhydrous, >99.8% |

| Deionized Water | High Purity |

| Ethyl Acetate | ACS Grade |

| Brine (saturated NaCl solution) | |

| Anhydrous Magnesium Sulfate (MgSO₄) | |

| Silica Gel | 230-400 mesh |

| Round-bottom flask | Appropriate sizes |

| Condenser | |

| Magnetic stirrer with heating mantle | |

| Schlenk line or inert gas (N₂ or Ar) supply | |

| Rotary evaporator | |

| Glassware for extraction and chromatography |

Experimental Procedure

Figure 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopyridin-2-ol (1.0 eq, e.g., 1.74 g, 10 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 eq, e.g., 2.28 g, 12 mmol), and potassium carbonate (2.5 eq, e.g., 3.45 g, 25 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, e.g., 0.347 g, 0.3 mmol) to the flask.

-

The flask is then sealed with a septum and connected to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

Step 2: Reaction Execution

-

To the flask containing the solids, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

-

The reaction mixture is stirred and heated to reflux (approximately 90-100 °C) under the inert atmosphere.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The reaction mixture is then diluted with water (50 mL) and transferred to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a broad singlet for the hydroxyl proton. The coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting and Key Considerations

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strictly inert atmosphere is crucial for the success of the reaction.

-

Anhydrous Solvents: While the reaction tolerates water, using anhydrous dioxane is recommended to minimize side reactions.

-

Purity of Reagents: The purity of the starting materials, especially the boronic acid, can significantly impact the reaction yield.

-

Catalyst Choice: While Pd(PPh₃)₄ is generally effective, other palladium catalysts and ligands may be explored for optimization.

-

Base Selection: The choice of base is critical for the transmetalation step. Potassium carbonate is a common and effective choice for this type of coupling.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By following the outlined steps and considering the key experimental parameters, researchers can efficiently synthesize this valuable compound for further applications in drug discovery and materials science.

References

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.

- Organic Syntheses, Coll. Vol. 10, p.86 (2004); Vol. 79, p.251 (2002).

- Journal of Combin

- WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

- Nobel Prize in Chemistry 2010. NobelPrize.org.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine.

- Der Pharma Chemica, 2010, 2 (3):251-256.

- MDPI, 2018, 23(12), 3465.

- Beilstein Journal of Organic Chemistry2018,14, 2154–2163.

- European P

- PubMed, 2010, 20(14), 4935-4945.

- ChemSpider Synthetic Pages, 2012, 483.

- ACS Public

Sources

- 1. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0326154) [np-mrd.org]

- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

Application Notes and Protocols for the In-Vitro Characterization of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

Authored by: A Senior Application Scientist

Introduction: Unveiling the Bioactive Potential of a Novel Pyridin-2-ol Derivative

The pyridin-2-ol scaffold, particularly when substituted with trifluoromethylphenyl groups, represents a class of compounds with significant therapeutic and biological potential. Derivatives of trifluoromethylpyridine are found in a range of active ingredients for agrochemicals and pharmaceuticals.[1] While the specific biological targets of 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol are not yet fully elucidated, related structures have demonstrated activities as herbicides, fungicides, and even as modulators of key cellular signaling pathways, such as p38 MAP kinase and Aurora kinase B, which are implicated in inflammatory diseases and cancer.[2][3]

Given the diverse bioactivities of this chemical class, a systematic in-vitro screening approach is essential to characterize the pharmacological profile of the novel compound this compound. This guide provides a comprehensive framework for the initial investigation of this compound, outlining a logical progression of assays from general cytotoxicity to more specific antiproliferative and enzyme inhibition studies. The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery and chemical biology with the tools to uncover the therapeutic potential of this and other novel small molecules.

I. Compound Management: The Foundation of Reproducible Data

Proper handling and preparation of small molecule compounds are critical for the integrity and reproducibility of in-vitro assays.[1] Small molecules can be sensitive to degradation, and improper storage or handling can lead to inaccurate results.

Reconstitution and Aliquoting of Dry Compound

Most small molecules are supplied as a lyophilized powder. To ensure stability and prevent repeated freeze-thaw cycles, it is crucial to prepare a concentrated stock solution and create single-use aliquots.

-

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, low-retention microcentrifuge tubes

-

-

Protocol:

-

Briefly centrifuge the vial containing the powdered compound to ensure all material is at the bottom.

-

Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). The choice of concentration will depend on the solubility of the compound.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. The volume of the aliquots should be suitable for your planned experiments to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Preparation of Working Solutions and Serial Dilutions

For most in-vitro assays, the compound will be further diluted from the stock solution into a series of working concentrations.

-

Materials:

-

10 mM stock solution of this compound in DMSO

-

Appropriate cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or a 96-well plate for dilution series

-

-

Protocol for a 1:2 Serial Dilution:

-

Thaw one aliquot of the 10 mM stock solution.

-